3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide
Description
Propriétés
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-17-6-3-14(4-7-17)11-24-22(28)27-9-1-2-16(12-27)21-26-25-20(31-21)15-5-8-18-19(10-15)30-13-29-18/h3-8,10,16H,1-2,9,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMMERLKPFCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a derivative of piperidine and oxadiazole with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure
The structure of the compound includes:
- A benzo[d][1,3]dioxole moiety, known for its diverse biological activities.
- An oxadiazole ring that contributes to its pharmacological properties.
- A piperidine backbone which is common in many bioactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and oxadiazole moieties. For example:
- Cytotoxicity Studies : The synthesized derivatives were tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide | HepG2 | 2.38 |
| Doxorubicin | HepG2 | 7.46 |
| 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide | HCT116 | 1.54 |
| Doxorubicin | HCT116 | 8.29 |
| 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide | MCF7 | 4.52 |
| Doxorubicin | MCF7 | 4.56 |
The mechanisms underlying the anticancer effects of this compound involve:
- EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Assessment using annexin V-FITC staining indicated that the compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that treatment with this compound leads to cell cycle arrest at specific phases, preventing cancer cell division.
Additional Biological Activities
Beyond anticancer properties, compounds with similar structures have shown:
- Antimicrobial Activity : Compounds derived from benzo[d][1,3]dioxole have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
In a study involving various derivatives of benzo[d][1,3]dioxole:
Comparaison Avec Des Composés Similaires
Halogen-Substituted Analogs
Compound : 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide
- Structural Difference : Substitution of fluorine (F) with chlorine (Cl) on the benzyl group.
- Metabolic Stability: F is less susceptible to oxidative metabolism than Cl, suggesting the fluorinated analog may have a longer half-life .
Heterocycle-Modified Analogs
Compound 74 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Differences :
- Replaces oxadiazole with thiazole.
- Cyclopropane replaces piperidine.
- Includes a 4-methoxyphenyl and pyrrolidin-1-ylbenzoyl group.
- Impact :
- Target Binding : Thiazole’s sulfur atom may engage in hydrophobic interactions, unlike oxadiazole’s nitrogen-dominated polarity.
- Conformational Flexibility : Cyclopropane’s rigidity vs. piperidine’s flexibility could alter binding kinetics.
- Solubility : Methoxy and pyrrolidine groups may improve solubility but increase CYP3A4 inhibition risk .
Piperidine-Based Analogs with Varied Pharmacophores
BMS-694153 : A CGRP receptor antagonist with a piperidine carboxamide core.
- Structural Differences: Contains quinazolinone and indazole moieties instead of oxadiazole and benzodioxol.
- Key Findings :
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Fluorine substitution (target compound) balances lipophilicity and metabolic stability better than chlorine (4-chloro analog), aligning with trends in CNS drug design .
- Heterocycle Choice : Oxadiazole’s polarity may improve solubility over thiazole but reduce membrane penetration compared to Compound 74’s thiazole .
- Piperidine Flexibility: The piperidine core in the target compound likely offers better conformational adaptability for target engagement than BMS-694153’s rigid quinazolinone .
Q & A
Q. What are the standard synthetic routes for synthesizing 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxadiazole ring via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) or other dehydrating agents under reflux conditions .
- Step 2: Functionalization of the piperidine core, often through carboxamide coupling using triethylamine (TEA) as a base in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Step 3: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or amide bond formation .
Optimization: Reaction yields (60–85%) depend on solvent choice, temperature control (60–100°C), and purification via column chromatography .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and piperidine substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. What initial biological activities have been reported for this compound?
Preliminary studies on structurally analogous compounds suggest:
- Enzyme Inhibition: Interaction with kinases or proteases via the oxadiazole moiety, measured via fluorogenic assays (IC₅₀ values: 0.5–10 µM) .
- Antiproliferative Activity: Moderate activity against cancer cell lines (e.g., IC₅₀ = 15–30 µM in MCF-7) linked to the benzo[d][1,3]dioxole group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
Methodology:
- Scaffold Modification: Compare bioactivity after altering the oxadiazole to thiadiazole (see vs. 17) or substituting the 4-fluorobenzyl group with other aryl moieties .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (benzo[d][1,3]dioxole) .
- Data Correlation: Cross-reference IC₅₀ values with logP and polar surface area to assess bioavailability .
Q. What strategies optimize in vitro selectivity for target enzymes over off-target proteins?
Approaches:
- Kinetic Selectivity Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) for primary targets vs. related enzymes .
- Proteome-Wide Profiling: Employ affinity-based chemoproteomics to identify off-target interactions .
- Co-crystallization: Resolve X-ray structures of the compound bound to its target to guide rational design (e.g., optimizing piperidine-carboxamide interactions) .
Q. How can contradictions in bioactivity data across studies be resolved?
Root Causes & Solutions:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolic Instability: Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzo[d][1,3]dioxole group) and stabilize via fluorination .
- Cell Line Heterogeneity: Validate findings across multiple cell models (e.g., primary vs. immortalized lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
